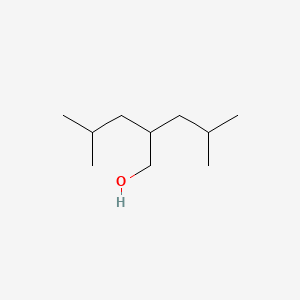

4-Methyl-2-(2-methylpropyl)pentan-1-ol

Description

4-Methyl-2-(2-methylpropyl)pentan-1-ol is a branched primary alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol. Its IUPAC name reflects a pentan-1-ol backbone substituted with a methyl group at the 4th carbon and a 2-methylpropyl (isobutyl) group at the 2nd carbon. The compound’s CAS Registry Number is 22417-45-4 .

Key physical properties include a Henry’s Law constant (H) of 6.6×10⁻¹, indicating relatively high volatility compared to smaller, less-branched alcohols . The branching in its structure reduces intermolecular forces, influencing its boiling point, solubility, and chromatographic behavior.

Properties

CAS No. |

22417-45-4 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

4-methyl-2-(2-methylpropyl)pentan-1-ol |

InChI |

InChI=1S/C10H22O/c1-8(2)5-10(7-11)6-9(3)4/h8-11H,5-7H2,1-4H3 |

InChI Key |

FXXCTCCAZGTNNO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CC(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-(2-methylpropyl)pentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 2-methylpropylmagnesium bromide with 4-methylpentanal under controlled conditions can yield 4-Methyl-2-(2-methylpropyl)pentan-1-ol .

Industrial Production Methods

In industrial settings, the production of 4-Methyl-2-(2-methylpropyl)pentan-1-ol often involves catalytic hydrogenation of the corresponding aldehyde or ketone. This method is favored for its efficiency and scalability, allowing for large-scale production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(2-methylpropyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in 4-Methyl-2-(2-methylpropyl)pentan-1-ol can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

Oxidation: 4-Methyl-2-(2-methylpropyl)pentanal, 4-Methyl-2-(2-methylpropyl)pentanoic acid

Reduction: 4-Methyl-2-(2-methylpropyl)pentane

Substitution: 4-Methyl-2-(2-methylpropyl)pentyl chloride, 4-Methyl-2-(2-methylpropyl)pentyl bromide

Scientific Research Applications

4-Methyl-2-(2-methylpropyl)pentan-1-ol has diverse applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the study of metabolic pathways and enzyme reactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methylpropyl)pentan-1-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Branching vs. linearity trends :

- Boiling Points : Branched alcohols exhibit lower boiling points than their linear counterparts due to reduced molecular packing efficiency. For example, butan-2-ol (99°C) boils lower than butan-1-ol (118°C) .

- Volatility : Increased branching enhances volatility. The target compound’s H = 0.66 far exceeds that of linear alcohols like pentan-1-ol (H = 4.8×10⁻³ ) or butan-1-ol (H = 1.7×10⁻³ ), reflecting its greater tendency to partition into the gas phase .

Chromatographic Retention Behavior

In reversed-phase high-performance liquid chromatography (RP-HPLC), branched alcohols show distinct retention patterns:

- In acetonitrile (ACN)-based systems, branched isomers like 3-methyl-1-butanol exhibit lower retention compared to linear isomers (e.g., pentan-1-ol).

- In tetrahydrofuran (THF)-based systems, this selectivity is amplified. For example, the separation factor (α) between pentan-1-ol and 2-methylbutan-2-ol increases from 2.12 (ACN) to 2.88 (THF) due to the ordered stationary phase in THF, which disfavors branched molecules .

Inference for the target compound : Its highly branched structure would result in lower retention times in THF systems compared to linear alcohols of similar molecular weight.

Henry’s Law Constant and Volatility

The compound’s elevated H value suggests it is more volatile than most aliphatic alcohols (Table 1). This aligns with the trend that branching reduces intermolecular hydrogen bonding and surface area, enhancing volatility despite higher molecular weight.

Detection in Analytical Samples

In gas chromatography-mass spectrometry (GC-MS), branched alcohols like the target compound may form dimers in the ionization region, especially at high concentrations, complicating quantification . Its migration time would differ from linear isomers like pentan-1-ol due to structural effects on polarity and interaction with the stationary phase .

Data Tables

Table 1: Physical and Chemical Properties of Selected Alcohols

*Boiling points for branched alcohols are estimated based on trends from .

Table 2: Chromatographic Retention Behavior in RP-HPLC Systems

*Inferred based on structural similarity to branched alcohols in .

Research Findings

Branching Dominates Over Molecular Weight : Despite its higher molecular weight, the target compound’s volatility exceeds that of smaller linear alcohols due to reduced intermolecular forces.

Chromatographic Selectivity : THF-based HPLC systems amplify retention differences between branched and linear isomers, making them preferable for separating structurally similar alcohols .

Analytical Challenges : Dimer formation in GC-MS may require careful calibration for accurate quantification, especially at high concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.